1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.
Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetriamine: Lacks the chloroethyl groups.
N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.
1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.
Uniqueness
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58200-03-6 |
---|---|
Molecular Formula |
C10H16Cl3N3 |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H |
InChI Key |
ZKCCDKKKQTWXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.